1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Overview
Description
“1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” is an organic compound . It is used as a reactant in the enantioselective strategy to the spirocyclic core of palau’amine and related bisguanidine marine alkaloids .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular formula of “this compound” is C4H4N2O3 . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
This compound is used as a reactant in the enantioselective strategy to the spirocyclic core of palau’amine and related bisguanidine marine alkaloids .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 128.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Analytical Chemistry Applications
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid and its derivatives have significant applications in analytical chemistry. For instance, Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides, which led to the development of efficient gas chromatographic methods for analyzing trace levels of these herbicides in water, soybean, and soil (Anisuzzaman et al., 2000).
Food Science
In the field of food science, Veĺišek et al. (1989) identified 1,3-bis(carboxymethyl)imidazole in a model reaction mixture derived from glycine, glyoxal, and formaldehyde. This study highlights the formation of new groups of N-containing heterocyclic compounds in model systems containing amino acids and α-dicarbonyl compounds, which can also occur in natural systems (Veĺišek et al., 1989).
Organic Chemistry and Synthesis
In organic chemistry, derivatives of this compound have been used in various synthetic reactions. Smolyar et al. (2007) synthesized 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Smolyar et al., 2007).
Luminescence Sensing
In the field of luminescence sensing, Shi et al. (2015) created novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit characteristic sharp emission bands sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi et al., 2015).
Antioxidant and Antimicrobial Activities
Exploring the biological activities, Bassyouni et al. (2012) synthesized derivatives of this compound and evaluated their antioxidant and antimicrobial activities. This study showcases the potential therapeutic applications of these compounds (Bassyouni et al., 2012).
Material Science
In material science, Liu et al. (2018) utilized 1H-imidazol-4-yl-containing ligands to create new metal–organic frameworks (MOFs) with diverse structures and sensing properties, indicating potential applications in various sensing technologies (Liu et al., 2018).
Recent Advances in Scientific Research Applications of this compound
Crystallography and Spectroscopy
In 2021, Heras Martinez et al. synthesized a triazene derivative of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole and analyzed its crystal structure and spectroscopic properties. This compound demonstrates potential applications in material science and pharmaceuticals (Heras Martinez et al., 2021).
Luminescence and Magnetism in Metal-Organic Frameworks
Wang et al. (2021) developed a metal-organic framework (MOF) using a terthiophene-based imidazole luminophore, showcasing dual functional properties of ligand-based emission and metal-based magnetic behaviors. This research opens doors to advanced materials in electronics and sensing technologies (Wang et al., 2021).
Polymer Science
Chen et al. (2021) synthesized novel fluorinated polyamides containing tetraphenyl imidazole moieties, revealing their potential in high-performance materials due to their thermal stability, flame retardancy, and optical properties (Chen et al., 2021).
Reactivity Studies
Jhulki et al. (2021) investigated the reactivity of 1,3-dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, an air-stable n-dopant for organic semiconductors. This study contributes significantly to the field of organic electronics, highlighting the importance of choosing suitable dopants (Jhulki et al., 2021).
Dye Degradation
Lu et al. (2021) explored the dye degradation properties of coordination polymers based on dicarboxylate and N-donor ligands. This research has implications for environmental remediation, particularly in treating organic dye pollutants (Lu et al., 2021).
Corrosion Inhibition
Duran et al. (2021) synthesized arylamino substituted mercaptoimidazole derivatives and evaluated their efficiency as corrosion inhibitors for carbon steel in acidic media. This work is crucial for industries dealing with corrosion issues (Duran et al., 2021).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets leading to their broad spectrum of biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
The wide range of biological activities exhibited by imidazole derivatives suggests that they could have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-2-oxoimidazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h3H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXACDCOMURLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N(C1=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036100 | |
Record name | 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17245-63-5 | |
Record name | 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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